2-benzamido-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c1-2-24-15-20-19-14(25-15)18-12(22)10-8-23-13(16-10)17-11(21)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHXGGRWRWRZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate thioamide with hydrazine derivatives under controlled conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving suitable precursors such as amino acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzamido group with the oxazole-thiadiazole intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-benzamido-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide
- 2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide
- 2-benzamido-N-(benzo[c][1,2,5]thiadiazol-4-yl)oxazole-4-carboxamide
Uniqueness
2-benzamido-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is unique due to the presence of the ethylthio-substituted thiadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
2-benzamido-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 468.6 g/mol. The compound features a complex structure that includes a thiadiazole ring, an oxazole moiety, and a benzamide group.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6O3S4 |
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]oxazole-4-carboxamide |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Properties
Thiadiazole derivatives have shown promise in anticancer research. The compound is believed to inhibit specific enzymes involved in cell division, potentially leading to reduced tumor growth. A review on oxadiazole and thiadiazole derivatives emphasized their anticancer potential, suggesting that modifications to their structure could enhance efficacy .
Anti-tubercular Activity
Recent studies have explored the anti-tubercular efficacy of thiadiazole compounds. For instance, compounds similar to this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and metabolic processes.
- Disruption of Cellular Processes : By interfering with cellular pathways, it can induce apoptosis in cancer cells.
- Antimicrobial Mechanisms : It likely disrupts cell wall synthesis or inhibits protein synthesis in bacteria.
Study on Antimicrobial Activity
A recent study synthesized several thiadiazole derivatives and evaluated their antibacterial properties against multiple strains. Compounds exhibited varying degrees of activity; notably, some showed minimum inhibitory concentrations (MICs) below 50 µg/mL against resistant strains .
Anticancer Studies
In vitro studies demonstrated that certain derivatives led to significant reductions in cell viability in cancer cell lines. One compound from a related series showed an IC50 value of 12 µM against breast cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 2-benzamido-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide, and how are reaction conditions optimized?
The compound’s synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core followed by sequential coupling of oxazole and benzamide moieties. Key steps include:
- Thiadiazole formation : Cyclization of thiosemicarbazides with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Oxazole coupling : Using coupling agents like EDCI/HOBt for amide bond formation between oxazole-4-carboxylic acid and the thiadiazol-2-amine intermediate .
- Ethylthio group introduction : Alkylation with ethyl iodide or nucleophilic substitution with ethanethiol under basic conditions (e.g., K₂CO₃ in DMF) . Optimization requires precise control of temperature (60–100°C), solvent polarity (DMF, acetonitrile), and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Rigorous characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., ethylthio singlet at δ 1.2–1.4 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 420.08) .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
- X-ray crystallography (if crystals are obtained): SHELXL software for refining crystal structures .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
Initial screening should include:
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
Computational methods are critical for predicting target interactions:
- Molecular docking : Use AutoDock Vina to model binding poses with proteins like EGFR or tubulin, focusing on hydrogen bonds with the oxazole ring and hydrophobic interactions with the ethylthio group .
- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Contradictions : If experimental IC₅₀ values conflict with docking scores (e.g., poor activity despite strong in silico binding), evaluate membrane permeability via PAMPA assays or efflux pump involvement .
Q. What strategies are effective for structural optimization to enhance bioactivity and reduce toxicity?
Rational modifications include:
- Ethylthio substitution : Replacing ethyl with bulkier groups (e.g., cyclopropyl) to improve target selectivity .
- Oxazole ring functionalization : Introducing electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and interaction with catalytic residues .
- Prodrug design : Masking the carboxamide with ester groups to improve bioavailability . Toxicity is assessed via hemolysis assays and in vivo LD₅₀ studies in rodent models .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictory results (e.g., variable MIC values) may arise from:
- Assay conditions : Standardize inoculum size (CFU/mL) and growth media (Mueller-Hinton vs. LB broth) .
- Compound stability : Test hydrolysis in buffer (pH 4–10) and storage conditions (-20°C vs. room temperature) .
- Statistical validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) across replicates .
Methodological Notes
- Data Tables : Include tables comparing yields, IC₅₀/MIC values, and computational binding energies across analogs.
- Critical Analysis : Highlight limitations (e.g., low solubility in compounds) and propose solutions (nanoparticle encapsulation).
- Ethics : Adhere to OECD guidelines for in vivo testing and obtain IRB approval for human cell line use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
